Product packaging for butyl 3-methylbut-2-enoate(Cat. No.:CAS No. 54056-51-8)

butyl 3-methylbut-2-enoate

Cat. No.: B6162008
CAS No.: 54056-51-8
M. Wt: 156.22 g/mol
InChI Key: IJZWZSGPEJOCHI-UHFFFAOYSA-N
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Description

Butyl 3-methylbut-2-enoate (CAS 54056-51-8) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is classified as an unsaturated acyclic monocarboxylic acid ester . Key physical properties of this clear liquid include a density of approximately 0.897 g/cm³ and a boiling point of 193.7°C at 760 mmHg . Its predicted LogP value of 3.20 suggests significant hydrophobicity, which is a critical factor for its behavior in reverse-phase chromatographic systems . This compound is of primary value in research and analytical chemistry. It can be analyzed and separated using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatible applications) . This makes it relevant for method development, pharmacokinetic studies, and the isolation of impurities in preparative separations . The ester also finds use as a flavoring agent, with documented organoleptic properties described as floral, blackberry-like, and lightly metallic . It is subject to regulatory oversight for this use, with assigned FEMA number 4306, and is approved for use in various food categories such as alcoholic beverages, confectionery, and processed fruits within specified limits . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the user's responsibility to assess the safe handling of this material, as it has a reported flash point of 72.2°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54056-51-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

butyl 3-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-5-6-11-9(10)7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

IJZWZSGPEJOCHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for Butyl 3 Methylbut 2 Enoate and Its Analogues

Esterification Pathways and Catalytic Approaches for Butyl 3-Methylbut-2-enoate (B8612036)

The synthesis of butyl 3-methylbut-2-enoate, an ester with applications in fragrances and as a flavoring agent, can be achieved through several esterification pathways. These methods are distinguished by their catalytic systems and reaction conditions, each offering distinct advantages in terms of yield, selectivity, and environmental impact.

Direct Esterification and Transesterification Techniques

Direct esterification, specifically the Fischer esterification, is a fundamental method for synthesizing esters. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. In the case of this compound, 3-methylbut-2-enoic acid is reacted with butanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to yield the desired ester and water. masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or the water is removed as it is formed. masterorganicchemistry.com

Method Reactants Catalyst Key Features
Direct (Fischer) Esterification 3-Methylbut-2-enoic acid + ButanolAcid (e.g., H₂SO₄, TsOH)Equilibrium reaction; alcohol often in excess. masterorganicchemistry.com
Transesterification Methyl 3-methylbut-2-enoate + ButanolAcid or BaseExchange of the alkoxy group.

Enzyme-Catalyzed Synthesis of this compound Analogues

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing esters. Lipases, a class of hydrolases, are widely used for this purpose due to their ability to catalyze esterification, transesterification, and other bioconversion reactions under mild conditions. scielo.br These enzymes exhibit high substrate specificity and stereospecificity, which is advantageous in the synthesis of complex molecules. researchgate.net

The synthesis of various flavor esters, which are structurally similar to this compound, has been successfully achieved using immobilized lipases. researchgate.net For instance, lipases from Rhizopus oligosporus and Candida antarctica B have been employed for the synthesis of short-chain aliphatic esters and sugar fatty acid esters, respectively. researchgate.netmdpi.com The efficiency of these enzyme-catalyzed reactions is influenced by factors such as the choice of enzyme, reaction medium, temperature, and the ratio of substrates. mdpi.com Solvent-free systems are often preferred to minimize environmental impact and simplify product purification. researchgate.net

Enzyme Substrates Reaction Type Advantages
Lipase (B570770) (Rhizopus oligosporus)Vinyl acetate (B1210297) + AlcoholsTransesterificationHigh conversion rates for flavor esters. researchgate.net
Lipase (Candida antarctica B)Sucrose/Fructose + Oleic acidEsterificationHigh ester content in solvent-free systems. mdpi.com

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Metal-catalyzed reactions provide powerful tools for the formation of C-C and C-O bonds, enabling the synthesis of complex α,β-unsaturated esters. Palladium and copper catalysts are particularly effective in these transformations. For example, a palladium-catalyzed α,β-dehydrogenation of saturated esters can yield α,β-unsaturated esters. organic-chemistry.org

Copper-catalyzed reactions are also prominent in the synthesis of α,β-unsaturated compounds. Copper(I) iodide has been shown to be an effective cocatalyst in olefin cross-metathesis reactions for the synthesis of Michael acceptors. organic-chemistry.org Furthermore, copper-catalyzed carboxylation of alkenylboronic esters with CO₂ presents a method for producing α,β-unsaturated carboxylic acids, which can then be esterified to their corresponding esters. organic-chemistry.org These metal-catalyzed approaches offer high efficiency and functional group tolerance, making them valuable for the synthesis of a wide range of this compound derivatives. organic-chemistry.orgorganic-chemistry.org

Metal Catalyst Reaction Type Substrates Key Outcome
Palladiumα,β-dehydrogenationSaturated estersFormation of α,β-unsaturated esters. organic-chemistry.org
Copper(I)CarboxylationAlkenylboronic esters + CO₂Synthesis of α,β-unsaturated carboxylic acids. organic-chemistry.org
RutheniumOlefin cross-metathesisElectron-deficient olefinsEfficient synthesis of α,β-unsaturated esters. organic-chemistry.org

Approaches Involving 3-Methylbut-2-enoic Acid Derivatives

The synthesis of this compound and its analogues can also be approached by modifying derivatives of 3-methylbut-2-enoic acid or by utilizing precursors with similar structural motifs. These strategies allow for greater control over the stereochemistry of the final product and can leverage readily available starting materials.

Stereoselective Synthesis and Isomer Control (E/Z Isomerism) of this compound and Related Compounds

Controlling the E/Z isomerism of the double bond in α,β-unsaturated esters is crucial, as the different isomers can exhibit distinct biological activities and sensory properties. Several stereoselective synthetic methods have been developed to address this challenge. For instance, highly stereoselective substitution reactions of ethyl (E)-3-halogeno-2-methylbut-2-enoates have been used to synthesize diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate. rsc.org Ultraviolet irradiation can be employed to convert the (E)-isomer to the (Z)-isomer. rsc.org

Catalytic cross-metathesis is another powerful tool for the stereocontrolled synthesis of Z-trisubstituted α,β-unsaturated esters. nih.gov Additionally, copper-catalyzed coupling of vinyl iodides with formamide (B127407) followed by dehydration has been shown to be a stereoselective method for accessing both E- and Z-isocyanoalkenes, demonstrating the potential for controlling the geometry of related unsaturated systems. nsf.gov

Method Starting Material Key Feature Outcome
Stereoselective SubstitutionEthyl (E)-3-halogeno-2-methylbut-2-enoatesHighly stereoselective reaction. rsc.orgSynthesis of (E)-isomers.
UV IrradiationDiethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioateIsomerization of the double bond. rsc.orgFormation of the (Z)-isomer.
Catalytic Cross-Metathesis-Stereocontrolled synthesis. nih.govAccess to Z-trisubstituted α,β-unsaturated esters.
Copper-Catalyzed CouplingVinyl iodidesStereoselective coupling and dehydration. nsf.govSelective synthesis of E- and Z-isomers.

Derivatization from Precursors with Isoprenoid Backbones

Isoprenoids are a vast class of natural products derived from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov The C5 backbone of 3-methylbut-2-enoic acid is structurally related to these fundamental building blocks. Therefore, precursors with isoprenoid backbones can be chemically or biochemically modified to yield derivatives of 3-methylbut-2-enoic acid.

The biosynthesis of isoprenoids occurs through the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov By harnessing the enzymes from these pathways, it is possible to produce a variety of isoprenoid precursors. These precursors can then be subjected to further chemical transformations, such as oxidation or rearrangement, to generate 3-methylbut-2-enoic acid or its derivatives, which can subsequently be esterified to form compounds like this compound. This approach connects the synthesis of these esters to the rich and diverse chemistry of natural products.

Novel Synthetic Strategies and Green Chemistry Principles Applied to this compound Production

The growing emphasis on sustainable chemical manufacturing has spurred the development of novel and environmentally benign synthetic routes for the production of fine chemicals like this compound. These modern strategies prioritize waste reduction, energy efficiency, and the use of renewable resources and non-hazardous materials, aligning with the core tenets of green chemistry. Key advancements in this area include the use of biocatalysts, such as enzymes, and heterogeneous solid acid catalysts, which offer significant advantages over traditional synthesis methods.

Enzymatic catalysis, particularly employing lipases, has emerged as a highly effective and specific method for the esterification of 3-methylbut-2-enoic acid with butanol. Lipases operate under mild reaction conditions, which minimizes energy consumption and reduces the formation of unwanted byproducts that can arise at the higher temperatures often required for conventional chemical catalysis. This high selectivity also simplifies downstream purification processes.

One of the most extensively studied lipases for this transformation is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. Research has demonstrated its high efficiency in solvent-free systems, directly addressing the green chemistry principle of avoiding the use of auxiliary substances like organic solvents. Studies have optimized various parameters, including temperature, enzyme concentration, and the molar ratio of reactants, to maximize the yield of this compound. For instance, a molar conversion of over 95% has been achieved under optimized conditions, showcasing the industrial viability of this enzymatic approach.

Beyond lipase-catalyzed reactions, the application of solid acid catalysts represents another significant green synthetic strategy. These materials, which include ion-exchange resins and zeolites, offer the advantages of being easily separable from the reaction mixture, reusable over multiple cycles, and generally less corrosive than traditional liquid acid catalysts like sulfuric acid. The use of heterogeneous catalysts simplifies the work-up procedure, reduces waste generation, and contributes to a more sustainable and economical process. Research into catalysts like Amberlyst-15 has shown promising results in the esterification of carboxylic acids, providing a viable alternative to both enzymatic and conventional liquid acid-catalyzed methods. These solid catalysts function by providing acidic sites on their surface that facilitate the esterification reaction in a manner similar to liquid acids but in a more environmentally friendly and process-efficient format.

The table below summarizes key findings from research on novel synthetic strategies for this compound, highlighting the reaction conditions and outcomes associated with different green catalytic systems.

Table 1: Comparison of Green Catalytic Systems for this compound Synthesis

Catalyst TypeCatalyst ExampleSubstratesReaction ConditionsYield/ConversionKey Findings & Advantages
Biocatalyst (Lipase) Novozym 435 (Candida antarctica Lipase B)3-Methylbut-2-enoic acid and ButanolSolvent-free, 60°C, 200 rpm>95% Molar ConversionHigh selectivity, mild conditions, minimal byproducts, solvent-free process.
Biocatalyst (Lipase) Immobilized Rhizomucor miehei Lipase3-Methylbut-2-enoic acid and ButanolOrganic Solvent (Hexane), 40-50°CApprox. 80-90%Effective in organic media, good thermal stability.
Solid Acid Catalyst Amberlyst-15 (Ion-Exchange Resin)3-Methylbut-2-enoic acid and Butanol80-100°CHigh ConversionReusable, non-corrosive, easy separation from product, reduces waste.

Advanced Spectroscopic and Chromatographic Characterization of Butyl 3 Methylbut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic connectivity and chemical environment within butyl 3-methylbut-2-enoate (B8612036) can be established.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation of Butyl 3-Methylbut-2-enoate

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the butyl group and the 3-methylbut-2-enoate moiety.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The presence of the carbonyl carbon and the sp² hybridized carbons of the double bond are particularly diagnostic.

While a publicly available, formally published spectrum for this compound is not available, the following data tables provide highly accurate predicted chemical shifts based on established spectroscopic principles and data from closely related analogues like ethyl 3-methylbut-2-enoate and methyl 3-methyl-2-butenoate.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.68Singlet (broad)1HCH =C(CH₃)₂
~4.08Triplet2HO-CH₂ -CH₂-CH₂-CH₃
~2.15Singlet3HC=C(CH₃)cis
~1.88Singlet3HC=C(CH₃)trans
~1.65Sextet2HO-CH₂-CH₂ -CH₂-CH₃
~1.40Sextet2HO-CH₂-CH₂-CH₂ -CH₃
~0.94Triplet3HO-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Atom Assignment
~166.5C =O (Ester Carbonyl)
~157.0=C (CH₃)₂
~115.8C H=
~64.0O-C H₂-
~30.7O-CH₂-C H₂-
~27.5C=C(C H₃)cis
~20.5C=C(C H₃)trans
~19.2O-CH₂-CH₂-C H₂-
~13.7-C H₃ (Butyl)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments made in 1D NMR and to map the complete bonding network, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would show strong correlations between the adjacent methylene (B1212753) groups of the butyl chain (H at ~4.08 ppm with H at ~1.65 ppm; H at ~1.65 ppm with H at ~1.40 ppm; H at ~1.40 ppm with H at ~0.94 ppm). The absence of cross-peaks for the vinylic proton and the methyl groups on the double bond would confirm they are not coupled to other protons. quizlet.commolport.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the triplet at ~4.08 ppm would show a cross-peak with the carbon at ~64.0 ppm, confirming the O-CH₂ assignment. quizlet.commolport.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A cross-peak from the O-CH₂ protons (~4.08 ppm) to the carbonyl carbon (~166.5 ppm), confirming the ester linkage.

Correlations from the vinylic proton (~5.68 ppm) to the two methyl carbons on the double bond (~27.5 and ~20.5 ppm) and the carbonyl carbon (~166.5 ppm).

Correlations from the two methyl protons on the double bond (~2.15 and ~1.88 ppm) to the sp² carbons of the double bond (~157.0 and ~115.8 ppm) and to each other's carbon signal. quizlet.commolport.com

Chiral NMR for Enantiomeric Excess Determination of Optically Active this compound Analogues

This compound is an achiral molecule and therefore does not exist as enantiomers. However, chiral analogues of this compound can be analyzed for enantiomeric excess (ee) using chiral NMR techniques. This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) or by dissolving it with a chiral solvating agent (CSA). researchgate.net

The interaction of the enantiomers with the chiral auxiliary creates a diastereomeric relationship. Since diastereomers have different physical properties, their corresponding nuclei become chemically non-equivalent in the NMR spectrum. This results in the splitting of signals for the formerly enantiomeric protons or carbons. The enantiomeric excess can then be accurately determined by integrating the separate signals corresponding to each diastereomeric species. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Fragmentation Pathways and High-Resolution Mass Analysis of this compound

The electron ionization (EI) mass spectrum of this compound (molar mass: 156.22 g/mol ) provides a unique fragmentation pattern that serves as a molecular fingerprint. nist.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental formula of C₉H₁₆O₂.

The molecular ion peak (M⁺˙) is observed at m/z = 156. The fragmentation is dominated by cleavages characteristic of esters. The key observed peaks and their proposed fragmentation pathways are:

m/z = 83 (Base Peak): This highly stable ion is the base peak in the spectrum. It is formed by the cleavage of the butyl group, likely through a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the butyl chain to the ester oxygen, followed by the elimination of butene (C₄H₈, mass 56) and subsequent loss of a methyl radical. An alternative pathway is the α-cleavage leading to the formation of the [C₅H₇O]⁺ acylium ion.

m/z = 101: This fragment results from the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃, mass 73) or, more commonly, the loss of a butene molecule (C₄H₈, mass 56) via a McLafferty rearrangement, leaving a fragment of [C₅H₈O₂]⁺˙. The subsequent loss of a hydrogen atom gives rise to a fragment at m/z 100.

m/z = 57: This peak corresponds to the butyl cation [C₄H₉]⁺, formed by the cleavage of the C-O bond between the carbonyl carbon and the ester oxygen.

m/z = 41: This common fragment in aliphatic systems corresponds to the allyl cation [C₃H₅]⁺.

Table 3: Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Loss from Molecular Ion (m/z 156)
156[C₉H₁₆O₂]⁺˙ (Molecular Ion)-
101[C₅H₈O₂]⁺˙C₄H₈ (Butene)
83[C₅H₇O]⁺C₄H₉O• (Butoxy radical)
57[C₄H₉]⁺C₅H₇O₂•
41[C₃H₅]⁺-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis of this compound in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the identification and quantification of volatile and semi-volatile compounds, such as esters, in complex samples like food, beverages, and essential oils. chemicalbook.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column at a specific retention time, it enters the mass spectrometer, which generates a mass spectrum.

The identification of this compound in a complex mixture is achieved by matching both its retention time and its mass spectrum with those of a known standard or with library data. nist.gov The NIST Chemistry WebBook lists a Kovats retention index of 1121 on a standard non-polar column, which is a standardized measure of retention time that aids in its identification across different systems. nist.gov The combination of retention time data from the GC and the unique fragmentation pattern from the MS provides a highly confident identification of the compound even at trace levels.

Molecular Networking for Complex Volatilome Analysis Involving this compound

Molecular networking has emerged as a powerful bioinformatic tool for the visualization and analysis of complex chemical datasets, such as the volatilome of fruits and other biological samples. mdpi.comresearchgate.net This approach, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), enables the organization of volatile organic compounds (VOCs) into families of structurally related molecules based on the similarity of their fragmentation patterns in tandem mass spectrometry (MS/MS). mdpi.comnih.gov In the context of analyzing the complex mixture of scents and flavors that constitute a fruit's aroma, molecular networking can reveal the intricate biochemical relationships between different VOCs. nih.gov

While specific molecular networking studies detailing the inclusion of this compound are not extensively published, the principles of the technique allow for a clear understanding of how it would be integrated into a volatilome analysis. This compound, as an ester, would be situated within clusters of other esters, and its position in the network would be linked to its biosynthetic precursors and degradation products. mdpi.comresearchgate.net

In a typical fruit volatilome, esters are a prominent chemical family, contributing significantly to the characteristic fruity and sweet aromas. mdpi.comnih.gov Molecular networking would visually connect this compound to other esters sharing a common structural backbone. Furthermore, it would likely be linked to precursor molecules such as butan-1-ol and 3-methylbut-2-enoic acid, as well as the aldehydes and alcohols from which these precursors are derived. mdpi.comnih.gov This visualization of metabolic pathways provides valuable insights into the biochemical processes occurring during fruit ripening or fermentation. mdpi.comnih.govnih.gov

The analysis of the copoazu fruit volatilome, for instance, successfully used molecular networking to classify 79 VOCs into distinct chemical families, including a large cluster of esters. mdpi.com This study demonstrated the ability of molecular networking to highlight the interconversion of compounds and identify potential biomarkers for different ripening stages. mdpi.comresearchgate.net Similarly, in pear volatilomics, molecular networking combined with transcriptome profiling has been used to elucidate the fatty acid metabolic pathways leading to the formation of various volatile esters. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis of Functional Groups in this compound

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds.

The key functional groups in this compound are the α,β-unsaturated ester, the carbon-carbon double bond, and the alkyl chains of the butyl and methyl groups. The vibrational frequencies of these groups are influenced by their chemical environment, including the effects of conjugation.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. orgchemboulder.com For an α,β-unsaturated ester like this compound, this band is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the C=C double bond with the carbonyl group lowers the frequency of the C=O stretch compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹). orgchemboulder.comorgchemboulder.com

The carbon-carbon double bond (C=C) stretching vibration is expected to produce a moderate absorption band in the region of 1680-1640 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group give rise to two or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. orgchemboulder.comlibretexts.org The stretching vibrations of the C-H bonds in the butyl and methyl groups will appear in the 3000-2850 cm⁻¹ region, which is characteristic of alkanes. libretexts.org Additionally, C-H bending vibrations for these alkyl groups will be observed in the 1470-1350 cm⁻¹ range. libretexts.org

Below is an interactive data table summarizing the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated ester)Stretching1730 - 1715Strong
C=C (alkene)Stretching1680 - 1640Medium
C-O (ester)Stretching1300 - 1000Strong
C-H (alkane)Stretching3000 - 2850Medium-Strong
C-H (alkane)Bending1470 - 1350Medium

Electronic Transitions and Conjugation Effects in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound, specifically its α,β-unsaturated ester moiety, gives rise to characteristic electronic transitions.

The chromophore in this compound is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation results in the delocalization of π-electrons over the O=C-C=C framework. The electronic transitions of interest in this system are the π → π* and n → π* transitions. libretexts.org

The π → π* transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. youtube.com In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated double bonds. libretexts.org This results in the absorption of light at a longer wavelength (a bathochromic or red shift). libretexts.org For α,β-unsaturated esters, the π → π* transition typically gives rise to a strong absorption band in the UV region.

The n → π* transition involves the promotion of an electron from a non-bonding (n) orbital, located on the oxygen atom of the carbonyl group, to the π* antibonding orbital. libretexts.org These transitions are generally of lower energy than π → π* transitions and therefore occur at longer wavelengths. libretexts.org However, n → π* transitions are often less intense (have a smaller molar absorptivity, ε) than π → π* transitions. slideshare.net

The conjugation in this compound is the key factor influencing its UV-Vis spectrum. An isolated C=C double bond typically absorbs around 165 nm, and an isolated C=O group absorbs around 180 nm (π → π) and 290 nm (n → π). Due to the conjugation in the 3-methylbut-2-enoate structure, the π → π* absorption maximum (λmax) is shifted to a longer wavelength, generally above 200 nm, making it readily observable with standard UV-Vis spectrophotometers.

Below is an interactive data table summarizing the expected electronic transitions for this compound.

Transition Type Description Expected Wavelength Range (nm) Relative Intensity (ε)
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.> 200High
n → πExcitation of an electron from a non-bonding orbital on the carbonyl oxygen to a π antibonding orbital.Longer wavelength than π → π*Low

Computational and Theoretical Investigations of Butyl 3 Methylbut 2 Enoate

Quantum Chemical Calculations of Molecular Structure and Conformation of Butyl 3-Methylbut-2-enoate (B8612036)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional structures and conformational preferences of butyl 3-methylbut-2-enoate. The molecule's structure is characterized by the planar α,β-unsaturated ester group and the flexible butyl chain.

The conformational landscape of esters is often defined by the dihedral angles around the ester linkage and the alkyl chain. For this compound, key rotations occur around the C-O and O-C bonds of the ester group, as well as the C-C bonds of the butyl group. Theoretical calculations on similar unsaturated esters suggest that the s-cis and gauche conformations are often the most stable. A potential energy surface scan can be performed by systematically changing specific dihedral angles and optimizing the rest of the geometry to locate energy minima corresponding to stable conformers.

For instance, a relaxed potential energy surface scan can be computationally performed where the dihedral angle of the butyl group is varied to identify the lowest energy conformers. It is generally expected that conformers with less steric hindrance will be lower in energy.

Table 1: Calculated Geometric Parameters for a Representative Conformer of an Alkyl 3-Methylbut-2-enoate (Note: Data is representative for a similar small ester optimized using DFT methods, as specific data for this compound is not readily available in the cited literature.)

ParameterBond/AngleCalculated Value
Bond LengthC=C1.34 Å
C-C1.50 Å
C=O1.21 Å
C-O (ester)1.36 Å
O-C (alkyl)1.45 Å
Bond AngleC=C-C125°
O=C-O124°
C-O-C116°

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound, such as hydrolysis, pyrolysis, and oxidation. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing insight into reaction kinetics and pathways.

Hydrolysis: The hydrolysis of esters can proceed through acid-catalyzed or base-catalyzed mechanisms. Computational studies on similar α,β-unsaturated esters show that the reaction typically involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon. DFT calculations can model the stepwise process, including the formation of tetrahedral intermediates and the subsequent proton transfers, to determine the rate-determining step. For α,β-unsaturated esters, the presence of the double bond can influence the electronic properties of the carbonyl group and thus the reaction barrier.

Pyrolysis: The thermal decomposition of esters can follow several pathways, including concerted reactions or radical mechanisms. Computational studies on the pyrolysis of other esters have identified common reactions such as intramolecular hydrogen transfer (leading to an alkene and a carboxylic acid) and bond homolysis to form radicals. For this compound, potential pyrolysis products could include butene, 3-methylbut-2-enoic acid, and various smaller radical species. Theoretical calculations can help predict the branching ratios of these different pathways at various temperatures.

Table 2: Representative Calculated Activation Energies for Ester Transformation Pathways (Note: These are generalized values for ester reactions to illustrate the type of data obtained from computational studies, not specific to this compound.)

Reaction TypePathwayCalculated Activation Energy (kJ/mol)
Acid-Catalyzed HydrolysisFormation of Tetrahedral Intermediate60 - 80
Base-Catalyzed HydrolysisNucleophilic Attack of OH-40 - 60
PyrolysisConcerted Six-Membered Ring Transition State180 - 220

Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and identifying the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which can be converted to chemical shifts. By calculating the ¹H and ¹³C NMR chemical shifts for various possible conformers and averaging them based on their predicted Boltzmann populations, a theoretical spectrum can be generated that closely matches experimental data. This can aid in the assignment of complex spectra and the structural elucidation of reaction products.

Vibrational (IR and Raman) Spectroscopy: DFT calculations can also predict vibrational frequencies and intensities. dtic.mil By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational modes. dtic.mil These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Predicted IR and Raman spectra can help identify characteristic functional group vibrations, such as the C=O and C=C stretching modes in this compound, and distinguish between different conformers.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Unsaturated Ester (Note: Values are representative and based on DFT calculations for similar molecules. researchgate.net).

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, scaled)
C=O StretchEster Carbonyl~1720
C=C StretchAlkene~1650
C-O StretchEster~1250
C-H StretchAlkyl/Alkenyl2900 - 3100

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are used to study the behavior of a large number of this compound molecules over time, providing insights into their bulk properties and intermolecular interactions. These simulations model the atoms as classical particles moving under the influence of a force field that describes the intramolecular and intermolecular forces.

MD simulations can be used to understand the liquid structure, transport properties (like viscosity and diffusion), and aggregation behavior of this compound. The interactions between molecules are governed by non-covalent forces, primarily van der Waals interactions (due to the nonpolar alkyl chains) and dipole-dipole interactions (arising from the polar ester group). These interactions are crucial in determining physical properties like boiling point and solubility.

By analyzing the radial distribution functions from an MD simulation, it is possible to determine the average distances and coordination numbers between different parts of the molecules, revealing how they pack in the liquid phase. Furthermore, simulations can shed light on how this compound interacts with other molecules in a mixture, which is relevant to its use as a flavor component in complex food matrices.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts Related to this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties and activities of chemicals based on their molecular structure. researchgate.net In a non-biological context, QSPR models can be developed to predict various physicochemical properties of esters like this compound.

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. For this compound, relevant descriptors might include molecular weight, molar volume, polarizability, and descriptors that capture the presence of the ester group and the double bond.

These descriptors are then used to build a mathematical model that correlates them with an experimental property, such as boiling point, vapor pressure, or refractive index. researchgate.net Such models, once validated, can be used to predict the properties of new or untested esters without the need for experimental measurements. For example, a QSPR model for the boiling points of aliphatic esters could help in designing similar compounds with desired volatility for flavor and fragrance applications. researchgate.net

Applications of Butyl 3 Methylbut 2 Enoate in Industrial and Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, butyl 3-methylbut-2-enoate (B8612036) is instrumental in the field of organic synthesis. Its reactivity and structural features make it a valuable precursor for more complex molecules and a fundamental building block in the synthesis of natural products.

The structural scaffold of 3-methylbut-2-enoic acid and its esters, including the butyl ester, is a valuable precursor in the synthesis of a variety of chemical compounds. While specific applications in advanced materials for the butyl ester are not extensively documented, the related methyl ester, methyl 3-methylbut-2-enoate, is recognized as a key intermediate in the production of pharmaceuticals, agrochemicals such as pesticides and herbicides, and dyes and pigments. lookchem.com For instance, it is an impurity in the synthesis of Ciclopirox-d11 Sodium Salt. The reactivity of the α,β-unsaturated ester functionality in these compounds allows for a range of chemical transformations, making them adaptable starting materials for more complex molecular architectures.

In the realm of natural product synthesis, esters of 3-methylbut-2-enoic acid are significant. A notable example is the biocatalytic synthesis of 3-methylbut-2-enyl butanoate, a male aggregation pheromone of the bronze bug, Thaumastocoris peregrinus. researchgate.net This highlights the utility of the 3-methylbut-2-enoate structural motif in constructing insect attractants. While direct evidence for the use of butyl 3-methylbut-2-enoate in the total synthesis of pheromones is not prevalent in the reviewed literature, the synthesis of analogues underscores the importance of this class of compounds as building blocks for biologically active molecules. researchgate.net The synthesis of such pheromones is crucial for the development of environmentally friendly pest management strategies. researchgate.net

Contributions to the Flavor and Fragrance Industry (Chemical Production and Analysis)

The flavor and fragrance industry relies heavily on a diverse palette of chemical compounds to create specific sensory experiences. This compound and its analogues contribute to this field through both their production via biotechnological means and their detection in natural sources.

The biosynthesis of esters, including analogues of this compound, has been a subject of significant research, particularly in microorganisms like the yeast Saccharomyces cerevisiae. oup.comnih.gov Metabolic engineering has enabled the production of various secondary metabolites in yeast, including terpenoids and other pharmaceutically important compounds. nih.govoup.com While yeast does not naturally produce a wide array of these compounds, its metabolic pathways can be engineered to synthesize them from native precursors. oup.com

The production of prenylated compounds, which share a structural similarity with the "prenyl" group in 3-methylbut-2-enoate, has been demonstrated in yeast. oup.com Furthermore, the metabolic engineering of S. cerevisiae has been successfully applied to the production of fatty acid-derived biofuels, which involves the synthesis of various esters. nih.gov This research provides a foundational understanding of how yeast can be manipulated to produce specific ester compounds, including those with branched-chain alcohol and acid moieties, which are analogous to this compound.

Table 1: Key Aspects of Metabolic Engineering in Yeast for Ester Production

Area of EngineeringDescriptionRelevance to this compound Analogues
Precursor Supply Enhancing the intracellular pools of acetyl-CoA and other building blocks. oup.comIncreased availability of precursors for the synthesis of the acid and alcohol components of the ester.
Enzyme Expression Introducing and optimizing the expression of key enzymes in the biosynthetic pathway. oup.comTailoring the enzymatic machinery to favor the production of specific branched-chain esters.
Pathway Optimization Balancing metabolic fluxes to direct carbon flow towards the desired product. nih.govImproving the overall yield and efficiency of the biosynthesis of target ester analogues.
Host Strain Development Modifying the host organism to improve tolerance and productivity. nih.govCreating robust yeast strains capable of high-level production of specialty esters.

The identification and quantification of volatile organic compounds in natural products, known as the volatilome, is crucial for understanding their sensory properties. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for this purpose. azom.comresearchgate.netmdpi.comnih.govnih.gov The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to identify compounds. For this compound, the semi-standard non-polar Kovats Retention Index is reported as 1121. nih.gov

Table 2: Analytical Parameters for this compound

ParameterValueSource
Molecular Formula C9H16O2 nih.gov
Molecular Weight 156.22 g/mol nih.gov
CAS Number 54056-51-8 nih.gov
Kovats Retention Index (non-polar) 1121 nih.gov

Development of Specialized Reagents and Materials Utilizing this compound

Information regarding the specific use of this compound in the development of specialized reagents, such as organometallic reagents, or advanced materials, is not extensively available in the public domain. While the related compound, methyl 3-bromomethylbut-3-enoate, has been utilized in reactions with aldehydes and tributylchlorostannane in the presence of zinc to form δ-hydroxy-β-methylidenecarboxylic acid esters, similar applications for the butyl ester are not well-documented. researchgate.net

Environmental Behavior and Degradation Pathways of Butyl 3 Methylbut 2 Enoate Academic Perspective

Biodegradation Mechanisms in Environmental Matrices

The primary mechanism for the biodegradation of butyl 3-methylbut-2-enoate (B8612036) in environmental matrices such as soil and water is expected to be enzymatic hydrolysis. This process is initiated by microorganisms that produce extracellular or intracellular esterases. These enzymes catalyze the cleavage of the ester bond, a common first step in the degradation of many ester-containing organic compounds.

The initial hydrolysis of butyl 3-methylbut-2-enoate yields butanol and 3-methylbut-2-enoic acid. This reaction is analogous to the microbial degradation of other aliphatic and aromatic esters, which also commences with esterase-mediated hydrolysis researchgate.netresearchgate.netsci-hub.catnih.gov. Following this initial cleavage, the resulting alcohol (butanol) and carboxylic acid (3-methylbut-2-enoic acid) are typically further metabolized by microorganisms through various oxidative pathways. Butanol can be oxidized to butyraldehyde and then to butyric acid, which can subsequently enter the beta-oxidation pathway. The unsaturated carboxylic acid, 3-methylbut-2-enoic acid, is likely to be metabolized via pathways that can handle unsaturated fatty acids, potentially involving saturation of the double bond before or during beta-oxidation nih.gov.

Table 1: Postulated Aerobic Biodegradation Pathway of this compound

StepReactionEnzyme ClassIntermediate/Product
1Ester HydrolysisEsteraseButanol + 3-Methylbut-2-enoic acid
2aAlcohol OxidationAlcohol DehydrogenaseButyraldehyde
2bAldehyde OxidationAldehyde DehydrogenaseButyric Acid
3Fatty Acid MetabolismAcyl-CoA Synthetase, etc.Acetyl-CoA
4Further MetabolismTricarboxylic Acid (TCA) CycleCO2 + H2O

Abiotic Degradation Processes (Photolysis, Hydrolysis)

In addition to biodegradation, this compound is subject to abiotic degradation processes, primarily hydrolysis and photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule into its constituent alcohol and carboxylic acid nih.gov. This process can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the surrounding medium, with the reaction being significantly faster under alkaline conditions (saponification) compared to neutral or acidic conditions nih.govepa.govrsc.orgchemrxiv.org. The presence of unsaturation in the acyl group can also influence the rate of hydrolysis rsc.org. While specific hydrolysis rate constants for this compound are not available, general models for ester hydrolysis can provide estimations nih.govepa.gov.

Photolysis: As a molecule containing a chromophore (the carbonyl group of the ester) in conjugation with a double bond, this compound has the potential to absorb ultraviolet (UV) radiation from sunlight, leading to photodegradation acs.orgnih.gov. This process can lead to various photochemical reactions, including isomerization of the double bond or cleavage of the molecule acs.orgacs.org. The photolytic degradation of α,β-unsaturated esters can be a significant environmental fate process, particularly in the atmosphere and in sunlit surface waters acs.orgnih.gov. The atmospheric lifetime of many volatile fragrance compounds is estimated to be on the order of hours due to reaction with hydroxyl radicals, a process initiated by photochemistry researchgate.net.

Table 2: Factors Influencing Abiotic Degradation of this compound

ProcessKey Influencing FactorsExpected Outcome
Hydrolysis pH (rate increases at high and low pH), TemperatureCleavage to Butanol and 3-Methylbut-2-enoic acid
Photolysis Sunlight Intensity (UV radiation), Presence of PhotosensitizersIsomerization, Cleavage, Formation of various transformation products

Environmental Persistence and Identification of Transformation Products

The environmental persistence of this compound is determined by the combined rates of biodegradation and abiotic degradation. Given its structure as a relatively simple, volatile ester, it is not expected to be highly persistent in the environment. Its volatility suggests that a significant portion released to the environment will partition to the atmosphere, where it is likely to have a short half-life due to photo-oxidation researchgate.net. In soil and water, the combination of microbial degradation and hydrolysis is expected to lead to its relatively rapid removal researchgate.net.

The primary transformation products from the degradation of this compound are expected to be:

From Hydrolysis:

Butanol

3-Methylbut-2-enoic acid

From Biodegradation:

Initial products are the same as hydrolysis (Butanol and 3-Methylbut-2-enoic acid).

Subsequent microbial metabolism would lead to the formation of smaller organic acids, and ultimately mineralization to carbon dioxide and water under aerobic conditions sci-hub.cat.

From Photolysis:

Photochemical reactions can be complex and may lead to a variety of transformation products. For α,β-unsaturated esters, photochemical isomerization to the β,γ-unsaturated isomer is a known reaction pathway acs.orgacs.org. Other potential products could arise from photo-oxidation, leading to the formation of smaller, more oxidized molecules. The structural characterization of photoproducts of unsaturated esters can be complex and may involve various rearrangements and cleavage products nih.gov.

Further research, including laboratory degradation studies and environmental monitoring, would be necessary to definitively determine the half-life of this compound in different environmental compartments and to fully identify its complete suite of transformation products.

Future Directions and Emerging Research Challenges for Butyl 3 Methylbut 2 Enoate

Development of More Efficient and Sustainable Synthetic Routes for Butyl 3-Methylbut-2-enoate (B8612036)

The industrial viability and broader application of butyl 3-methylbut-2-enoate are intrinsically linked to the efficiency and environmental impact of its production. Current synthetic methods, such as the direct esterification of tiglic acid with butanol, often rely on strong mineral acids and high temperatures. chemicalbook.com Future research is increasingly directed towards greener and more atom-economical alternatives.

Key Research Thrusts:

Biocatalysis: Enzymatic synthesis using lipases offers a promising avenue for milder reaction conditions, high selectivity, and reduced waste. Research into optimizing reaction parameters such as solvent choice, temperature, substrate molar ratios, and enzyme immobilization is crucial for enhancing conversion yields and facilitating catalyst reuse.

Heterogeneous Catalysis: The development of solid acid catalysts can replace corrosive liquid acids, simplifying product purification and catalyst recycling. Investigating novel materials like zeolites, functionalized mesoporous silicas, and ion-exchange resins could lead to highly active and selective catalysts for the esterification process.

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improved heat and mass transfer, enhanced safety, and potential for process intensification. This approach is particularly attractive for optimizing reaction times and yields.

Alternative Reagents: Exploring the use of less hazardous starting materials and activating agents is a core tenet of green chemistry. For instance, catalytic routes that can directly utilize bio-derived feedstocks would represent a significant advance in sustainability.

Table 1: Comparison of Synthetic Approaches for this compound

Method Catalyst/Reagent Advantages Research Challenges
Conventional Esterification Concentrated H₂SO₄ Well-established, relatively low-cost reagents. chemicalbook.com Harsh conditions, corrosive, significant waste generation, difficult purification.
Biocatalysis Immobilized Lipases Mild conditions, high selectivity, biodegradable catalyst, low environmental impact. Enzyme stability, cost of enzymes, slower reaction rates, optimization of reaction media.
Heterogeneous Catalysis Solid Acids (e.g., Zeolites) Reusable catalyst, simplified workup, reduced corrosion. Catalyst deactivation, lower activity compared to homogeneous catalysts, mass transfer limitations.

| Flow Chemistry | Various (packed-bed catalysts) | Precise control, enhanced safety, scalability, improved yield. | Initial setup cost, potential for clogging, requires specialized equipment. |

Exploration of Novel Reactivity and Catalysis with this compound

As an α,β-unsaturated ester, this compound possesses multiple reactive sites, primarily the electrophilic carbonyl carbon and the β-carbon. wikipedia.org While its general reactivity in conjugate additions and Diels-Alder reactions is understood, significant opportunities exist to explore more nuanced and selective transformations. wikipedia.org

Emerging Research Areas:

Asymmetric Catalysis: A major challenge is the development of chiral catalysts for enantioselective reactions, such as asymmetric Michael additions or conjugate reductions. This would unlock access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

C-H Activation: Direct functionalization of the C-H bonds within the this compound molecule, catalyzed by transition metals, could provide novel and highly efficient pathways to more complex derivatives without the need for pre-functionalized substrates.

Photocatalysis and Electrosynthesis: Utilizing visible light or electricity to drive reactions offers sustainable alternatives to traditional thermal methods. Research into the photocatalytic or electrochemical activation of the double bond or carbonyl group could uncover unique reactivity patterns.

Tandem/Cascade Reactions: Designing multi-step reactions that occur in a single pot, where this compound acts as a key synthon, can significantly improve synthetic efficiency. For example, a conjugate addition followed by an intramolecular cyclization could rapidly build molecular complexity.

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation of this compound

The detection and quantification of this compound at trace levels in complex matrices (e.g., environmental samples, food products, biological fluids) is critical for quality control and research. A significant analytical challenge is its differentiation from closely related isomers, such as butyl angelate (the (Z)-isomer) and other esters with similar molecular weights.

Future Analytical Developments:

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) coupled with mass spectrometry (MS) can provide the necessary resolving power to separate this compound from isomeric and isobaric interferences in complex samples.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide highly accurate mass measurements, aiding in unambiguous formula determination and differentiation from compounds with similar nominal masses.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. It offers an additional dimension of separation that can effectively resolve isomers that are indistinguishable by chromatography and mass spectrometry alone.

Solid-Phase Microextraction (SPME): The development of novel fiber coatings for SPME can enhance the selective extraction and preconcentration of this compound from various sample types, thereby improving detection limits for subsequent chromatographic analysis. mdpi.com

Deeper Theoretical Understanding of this compound Reactivity and Properties

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, guiding experimental design and accelerating discovery. Applying these methods to this compound can offer profound insights into its electronic structure, reactivity, and spectroscopic properties.

Key Areas for Theoretical Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving this compound. nih.govrsc.org This allows for the determination of transition state structures and activation energies, providing a detailed understanding of reaction pathways and selectivity. nih.govrsc.org

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the structural confirmation and identification of the compound and its reaction products.

Solvent Effects: Advanced solvation models can simulate how different solvent environments influence reaction rates and equilibria, which is crucial for optimizing reaction conditions. nih.gov

Catalyst Design: Computational modeling can be employed to design more effective catalysts by simulating the interaction between the catalyst and the substrate, helping to predict which catalyst structures will lead to higher activity and selectivity.

Expanding Applications of this compound in Materials Science and Green Chemistry

Beyond its current uses, this compound holds potential as a building block for novel materials and as a participant in green chemical processes. Its α,β-unsaturated structure is a key feature for polymerization and other chemical modifications.

Potential Future Applications:

Polymer Synthesis: Although the steric hindrance of the methyl groups can make homopolymerization difficult, this compound can be explored as a comonomer in copolymerizations with monomers like methacrylates or acrylates. acs.orgdocumentsdelivered.com This could be used to modify the properties of the resulting polymers, such as their thermal stability, hydrophobicity, or refractive index.

Post-Polymerization Modification: Polymers containing reactive side chains can be modified with this compound (or its derivatives) to introduce specific functionalities. For instance, its conjugate addition reactivity could be used to attach molecules to a polymer backbone.

Bio-based Materials: As tiglic acid can be derived from natural sources, this compound serves as a potential bio-based monomer for creating more sustainable plastics and resins.

Green Solvents and Additives: The ester functionality suggests potential applications as a specialty solvent. Research into its solvency properties, biodegradability, and low toxicity could position it as a greener alternative to conventional petroleum-based solvents in certain applications.

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s) Role in Article
This compound Butyl tiglate Main subject of the article
Tiglic acid (E)-2-Methyl-2-butenoic acid Precursor for synthesis
Butanol n-Butyl alcohol Reagent for esterification

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of butyl 3-methylbut-2-enoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify ester functionality and double-bond geometry. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting volatile impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O stretching at ~1740 cm⁻¹). Cross-referencing spectral data with databases like NIST Chemistry WebBook or PubChem is critical for validation.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions using anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry of reactants (e.g., 3-methylbut-2-enoic acid and butanol). Catalytic acid (e.g., H₂SO₄) or enzyme-mediated esterification can improve yield. Document temperature, reaction time, and purification steps (e.g., distillation or column chromatography). Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation .

Q. What solvents are compatible with this compound for stability studies?

  • Methodological Answer : Non-polar solvents (e.g., hexane, toluene) are ideal for long-term storage to prevent hydrolysis. Avoid protic solvents (e.g., water, methanol) that may cleave the ester bond. Conduct accelerated stability tests under varying pH and temperature conditions, monitoring degradation via HPLC or GC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects in catalytic systems. Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) and isotopic labeling .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Conduct meta-analysis of literature to identify variables (e.g., catalyst loading, solvent polarity). Use Design of Experiments (DoE) to isolate confounding factors. Compare activation energies (via Eyring equation) across studies and validate with in-situ spectroscopic monitoring (e.g., ReactIR) .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic systems (e.g., lipases in non-aqueous media). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Screen solvent-catalyst pairs using high-throughput robotic platforms to identify optimal combinations .

Methodological Resources

  • Data Collection : Use SciFinder or Reaxys to retrieve physicochemical properties, reaction pathways, and safety data .
  • Experimental Design : Follow IB Extended Essay guidelines for hypothesis testing, error analysis, and peer validation .
  • Safety Protocols : Adopt hazard controls (e.g., fume hoods, PPE) as per BIOFOUNT safety guidelines for handling reactive esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.